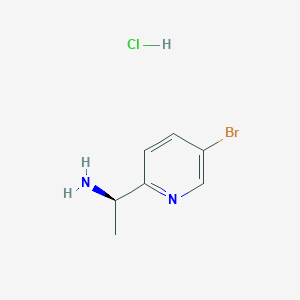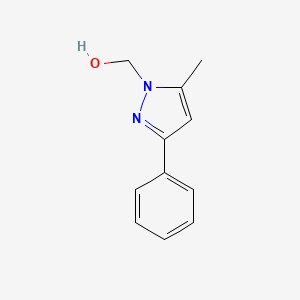![molecular formula C11H16N2O2 B1532317 tert-Butyl-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-carboxylat CAS No. 1263281-62-4](/img/structure/B1532317.png)
tert-Butyl-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-carboxylat
Übersicht
Beschreibung
Tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate: is a chemical compound belonging to the class of heterocyclic organic compounds. It features a pyrrolo[1,2-a]imidazole core structure, which is a fused ring system containing nitrogen atoms. This compound is of interest in various scientific research fields due to its unique structural and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
Target of Action
Similar compounds, such as 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivatives, have been reported to exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (ripk1) .
Mode of Action
It can be inferred from related compounds that it may interact with its target, potentially ripk1, resulting in inhibition of the target’s activity .
Biochemical Pathways
Related compounds have been reported to inhibit necroptosis, a form of regulated cell death . This suggests that the compound may affect pathways related to cell death and survival.
Pharmacokinetics
In vivo pharmacokinetic studies have been performed on related compounds to determine their oral exposure .
Result of Action
Related compounds have displayed potent anti-necroptotic activity in both human and mouse cellular assays , suggesting that this compound may have similar effects.
Biochemische Analyse
Biochemical Properties
Tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of necroptosis. It interacts with receptor-interacting protein kinase 1 (RIPK1), a crucial enzyme in the necroptosis pathway . The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and thereby preventing necroptosis . This interaction is vital for mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Cellular Effects
Tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate exhibits potent anti-necroptotic activity in both human and mouse cellular assays . It influences cell function by inhibiting the necroptosis pathway, which is a form of programmed cell death distinct from apoptosis . By inhibiting RIPK1, the compound prevents the downstream signaling events that lead to cell death, thereby preserving cell viability . This effect is particularly beneficial in conditions where necroptosis contributes to disease pathology .
Molecular Mechanism
The molecular mechanism of action of tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate involves its binding to the allosteric pocket of RIPK1 . This binding inhibits the kinase activity of RIPK1, preventing the phosphorylation events necessary for the progression of necroptosis . Additionally, the compound’s structure allows it to effectively compete with natural substrates of RIPK1, further enhancing its inhibitory effects . This inhibition leads to a decrease in necroptosis-related cellular damage and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against RIPK1 for extended periods . Long-term studies indicate that the compound may undergo gradual degradation, which could affect its efficacy . Despite this, the compound’s anti-necroptotic effects remain significant over the course of typical experimental durations .
Dosage Effects in Animal Models
In animal models, the effects of tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate vary with different dosages. At lower doses, the compound effectively inhibits necroptosis without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on liver and kidney function . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
Tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate is involved in metabolic pathways related to its degradation and elimination from the body. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that facilitate its excretion . Key enzymes involved in its metabolism include cytochrome P450 enzymes, which play a role in the oxidative breakdown of the compound . These metabolic processes are crucial for regulating the compound’s bioavailability and duration of action .
Transport and Distribution
Within cells and tissues, tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent distribution to target sites, such as the cytoplasm and nucleus . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cellular membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate is primarily within the cytoplasm, where it exerts its inhibitory effects on RIPK1 . The compound may also localize to the nucleus, where it could potentially influence gene expression related to necroptosis . Post-translational modifications and targeting signals may play a role in directing the compound to specific subcellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate typically involves multiple steps, starting from simpler organic precursors. One common approach is the cyclization of a suitable amino acid derivative followed by protection of the carboxyl group with tert-butyl. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxidized derivatives.
Reduction: Reduction of the compound to yield simpler or more functionalized structures.
Substitution: Replacement of one or more atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Vergleich Mit ähnlichen Verbindungen
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and are known for their biological activities.
Indole derivatives: Indoles are another class of heterocyclic compounds with diverse applications in chemistry and biology.
Uniqueness: Tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate stands out due to its specific structural features and reactivity profile. Its unique combination of functional groups and ring system makes it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-7-13-6-4-5-9(13)12-8/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTINIWEOCJMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN2CCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1532237.png)











